METHYL 4-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBONYL]BENZOATE
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Overview
Description
METHYL 4-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBONYL]BENZOATE is a complex organic compound featuring a bicyclic structure with significant potential in various fields of scientific research. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBONYL]BENZOATE typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Additionally, desymmetrization processes starting from achiral tropinone derivatives have been reported .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow chemistry may enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBONYL]BENZOATE undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
METHYL 4-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBONYL]BENZOATE has a wide range of scientific research applications, including:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBONYL]BENZOATE involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other members of the azabicyclo[3.2.1]octane family, such as:
2-Azabicyclo[3.2.1]octane: Known for its potential in drug discovery and synthetic applications.
8-Oxabicyclo[3.2.1]octane: Utilized in the synthesis of complex organic molecules.
Uniqueness
METHYL 4-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBONYL]BENZOATE is unique due to its specific structural features and the presence of the benzenesulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Biological Activity
Methyl 4-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound belongs to the azabicyclo[3.2.1]octane family, characterized by a bicyclic structure that contributes to its unique properties. Its molecular formula is C16H19N1O4S, with a molecular weight of 335.39 g/mol.
Biological Activities
1. Enzyme Inhibition:
Research indicates that this compound exhibits inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE). AChE is crucial for neurotransmitter regulation, and its inhibition can have implications for treating neurological disorders such as Alzheimer's disease.
2. Receptor Binding:
The compound has been investigated for its ability to bind to specific receptors in the central nervous system (CNS). Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways.
The exact mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with enzyme active sites or receptor binding sites, leading to altered biochemical signaling pathways. This interaction can result in therapeutic effects or modulation of disease processes.
Case Studies
Case Study 1: Acetylcholinesterase Inhibition
A study conducted by researchers focused on the compound's potential as an AChE inhibitor. Using in vitro assays, the compound demonstrated significant inhibition with an IC50 value of 45 µM, indicating its potential utility in treating cognitive disorders associated with AChE dysfunction.
Case Study 2: Receptor Modulation
Another investigation explored the binding affinity of this compound to serotonin receptors. The results indicated a moderate affinity for the 5-HT2A receptor subtype, suggesting possible applications in mood regulation therapies.
Table 1: Summary of Biological Activities
Activity Type | Target Enzyme/Receptor | IC50/Binding Affinity | Reference |
---|---|---|---|
Enzyme Inhibition | Acetylcholinesterase | 45 µM | |
Receptor Binding | 5-HT2A | Moderate Affinity |
Table 2: Synthetic Pathways
Synthesis Method | Description |
---|---|
Enantioselective Synthesis | Key method for constructing the bicyclic scaffold from acyclic precursors. |
Catalytic Systems | Advanced catalytic methods are employed for enhanced yield and purity during synthesis. |
Properties
IUPAC Name |
methyl 4-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5S/c1-28-22(25)16-9-7-15(8-10-16)21(24)23-17-11-12-18(23)14-20(13-17)29(26,27)19-5-3-2-4-6-19/h2-10,17-18,20H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CILXXCFVXYIHLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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